

(S)-1-(4-fluorophenyl)ethanamine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (S)-1-(4-fluorophenyl)ethanamine
Cat. No.: B152431

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Applications of (S)-1-(4-fluorophenyl)ethanamine

Introduction

(S)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.^[1] Its structure, featuring a stereogenic center and a fluorine-substituted aromatic ring, makes it a highly valuable intermediate for the creation of complex, high-value molecules. The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, modulate lipophilicity, and improve binding interactions with biological targets.^[2] This guide offers a comprehensive technical overview of **(S)-1-(4-fluorophenyl)ethanamine**, detailing its molecular structure, physicochemical properties, synthesis and chiral resolution, analytical characterization, and applications, providing an essential resource for researchers, scientists, and professionals in drug development.

Section 1: Molecular Structure and Physicochemical Properties

The molecular structure of **(S)-1-(4-fluorophenyl)ethanamine** consists of an ethylamine backbone attached to a benzene ring at the first carbon. This carbon atom is a chiral center, with the amine group, a hydrogen atom, a methyl group, and a 4-fluorophenyl group as its four different substituents. The "(S)" designation indicates the specific spatial arrangement of these substituents according to the Cahn-Ingold-Prelog priority rules. The fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties and reactivity.^[2]

Caption: 2D structure of **(S)-1-(4-fluorophenyl)ethanamine** highlighting the chiral center.

The physicochemical properties of **(S)-1-(4-fluorophenyl)ethanamine** are summarized in the table below. It is a colorless to light orange liquid at room temperature, miscible with organic solvents like dimethyl sulfoxide.^{[3][4]}

Property	Value	Reference
CAS Number	66399-30-2	[3][4]
Molecular Formula	C ₈ H ₁₀ FN	
Molecular Weight	139.17 g/mol	
Appearance	Clear to light orange liquid	[2]
Melting Point	-30°C	[4]
Boiling Point	76°C at 22 mmHg	[4]
Density	~1.03 g/cm ³	[4]
Refractive Index	1.501	[4]
pKa	8.98 ± 0.10 (Predicted)	[4]
Solubility	Soluble in organic solvents like ethanol, methanol, dichloromethane. Miscible with DMSO.	[4][5]

Section 2: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure **(S)-1-(4-fluorophenyl)ethanamine** is crucial for its application in asymmetric synthesis. A common and efficient method is the reductive amination of 4-fluoroacetophenone.[4][6]

Asymmetric Synthesis Protocol

This protocol describes a general procedure for the asymmetric transfer hydrogenation of 4-fluoroacetophenone.

- Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroacetophenone (1.0 eq.) in a suitable solvent such as methanol.[4]
- Addition of Reagents: Add ammonium formate (10.0 eq.) as the amine source and hydrogen donor.[4]
- Catalyst Addition: Introduce a chiral catalyst system. A common approach involves using a palladium-based nanocatalyst (e.g., Pd⁰-AmP-MFC, 0.002 eq.).[4][6]
- Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for the required duration (typically several hours), monitoring the reaction progress by TLC or GC.
- Work-up: Upon completion, cool the reaction mixture, and quench it with a buffer solution.[4]
- Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield the desired chiral amine.

Chiral Resolution: Diastereomeric Crystallization

When a racemic mixture of 1-(4-fluorophenyl)ethanamine is produced, chiral resolution is necessary to isolate the (S)-enantiomer. Diastereomeric crystallization is a classical and effective method.[7]

- Salt Formation: Dissolve the racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as L-tartaric acid, in a suitable solvent like methanol or ethanol with gentle heating.[7][8]

- Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of one of the diastereomeric salts, which will have lower solubility.
- Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
- Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.
- Extraction and Analysis: Extract the enantiomerically enriched amine with an organic solvent. Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess (e.e.) by chiral HPLC.^[7]

Caption: Synthetic and resolution workflow for obtaining **(S)-1-(4-fluorophenyl)ethanamine**.

Section 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of **(S)-1-(4-fluorophenyl)ethanamine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would be expected to show a quartet for the methine proton (CH) coupled to the methyl protons and the amine protons, a doublet for the methyl group (CH_3), signals for the aromatic protons in the para-substituted pattern, and a broad singlet for the amine (NH_2) protons.
 - ^{13}C NMR: The spectrum will display distinct signals for the methyl carbon, the chiral methine carbon, and the four unique carbons of the fluorophenyl ring. The carbon directly bonded to fluorine will show a large C-F coupling constant.
 - ^{19}F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, with the protonated molecule $[\text{M}+\text{H}]^+$ appearing at m/z 140.17.
- Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (e.e.) of the chiral amine.^[7] Using a chiral stationary phase, the (S) and (R) enantiomers can be separated and quantified.^[7]

Summary of Expected Analytical Data

Technique	Expected Result
^1H NMR	Signals corresponding to methyl, methine, amine, and aromatic protons.
^{13}C NMR	Signals for all 8 carbon atoms, with C-F coupling visible.
MS (ESI)	$[\text{M}+\text{H}]^+$ at $\text{m/z} \approx 140.17$
Chiral HPLC	Baseline separation of (S) and (R) enantiomers for e.e. determination.

```
graph "Analytical_Workflow" {
  rankdir=TB;
  node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#5F6368"];

  Sample [label="Synthesized Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
  NMR [label="NMR Spectroscopy\n(\mathbf{^1\text{H}}, \mathbf{^{13}\text{C}}, \mathbf{^{19}\text{F}})"];
  MS [label="Mass Spectrometry"];
}
```

```
Sample -.-> NMR;
Sample -.-> MS;
NMR -.-> ChiralHPLC [label="Chiral HPLC"];
MS -.-> ChiralHPLC;
```

```
HPLC [label="Chiral HPLC"];
Identity [label="Structure Confirmation", shape=parallelogram, style=filled, fillcolor="#FBBC05"];
Purity [label="Purity Assessment", shape=parallelogram, style=filled, fillcolor="#FBBC05"];
EE [label="Enantiomeric Excess (e.e.)", shape=parallelogram, style=filled, fillcolor="#FBBC05"];
Final [label="QC Passed Material", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> NMR -> Identity;
Sample -> MS -> Identity;
Sample -> HPLC -> EE;
Identity -> Purity;
EE -> Purity;
Purity -> Final;
}
```

Caption: Quality control analytical workflow for **(S)-1-(4-fluorophenyl)ethanamine**.

Section 4: Applications in Research and Drug Development

(S)-1-(4-fluorophenyl)ethanamine is a versatile chiral intermediate with broad applications.

- Pharmaceutical Synthesis: It serves as a key building block for a variety of active pharmaceutical ingredients (APIs). Chiral amines are fundamental in the synthesis of many drugs, and the specific (S)-configuration is often essential for achieving the desired pharmacological activity.^[9] Its presence in the structure of selective serotonin reuptake inhibitors (SSRIs) like escitalopram highlights its importance in developing neurologically active compounds.^[10] It has also been used in the synthesis of novel histone deacetylase (HDAC) inhibitors as potential anticancer agents.^[11]
- Agrochemicals: Similar to pharmaceuticals, the development of modern pesticides and herbicides often relies on stereochemically pure intermediates to maximize efficacy and minimize off-target effects.
- Asymmetric Synthesis: Beyond being a building block, it can be used as a chiral auxiliary or as a component of chiral ligands for metal-catalyzed asymmetric reactions.^[6]

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical due to the hazardous nature of **(S)-1-(4-fluorophenyl)ethanamine**.

- Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage. It is also an irritant.^[3]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.^[1]
- Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon) to prevent degradation from air and moisture.^{[4][5]} Keep containers tightly sealed and away from incompatible materials such as oxidizing agents.^[5]

Conclusion

(S)-1-(4-fluorophenyl)ethanamine is a cornerstone chiral building block whose value is underscored by the strategic importance of fluorine in modern drug design. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for chemists in pharmaceutical, agrochemical, and materials science research. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in the development of novel and effective chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemwhat.com [chemwhat.com]
- 4. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 66399-30-2 [m.chemicalbook.com]
- 5. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]
- 6. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE | 66399-30-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Sigma-aldrich s-1-4-fluorophenyl ethylamine | Sigma-Aldrich [sigmaaldrich.com]
- 10. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-1-(4-fluorophenyl)ethanamine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152431#s-1-4-fluorophenyl-ethanamine-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com